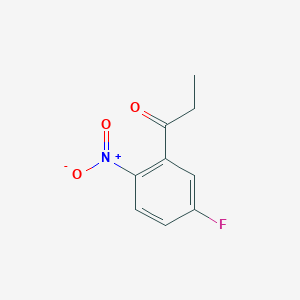

1-(5-Fluoro-2-nitrophenyl)propan-1-one

Description

Historical Context and Evolution of Aromatic Ketone Chemistry

The chemistry of aromatic ketones is fundamentally linked to the development of methods for forming carbon-carbon bonds on an aromatic ring. A pivotal moment in this evolution was the discovery of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Mason Crafts. wikipedia.orgchemistryviews.orgbyjus.combritannica.com This set of reactions, particularly Friedel-Crafts acylation, provided a direct and effective method for attaching an acyl group (R-C=O) to an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comnih.gov

The Friedel-Crafts acylation was a significant advancement because it allowed for the synthesis of monoacylated products without the risk of poly-substitution, a common issue in the related alkylation reaction. organic-chemistry.org The ketone product formed is less reactive than the starting material, preventing further reactions. organic-chemistry.orglibretexts.org This discovery opened the door to the systematic synthesis of a vast array of aryl ketones, which became crucial intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. azom.com

Over the decades, the methodology has been refined, with the development of new catalysts and reaction conditions to improve yields, selectivity, and environmental compatibility. nih.govspringernature.comacs.org The fundamental principles established by Friedel and Crafts, however, remain a cornerstone of organic synthesis and the basis for producing complex aromatic ketones like 1-(5-fluoro-2-nitrophenyl)propan-1-one.

Significance of Fluorine and Nitro Groups in Aromatic Systems for Advanced Chemical Research

The introduction of fluorine and nitro groups into aromatic systems dramatically alters their electronic properties and chemical reactivity, making them highly significant in various fields of advanced chemical research, especially in medicinal chemistry and materials science.

Fluorine: The strategic incorporation of fluorine into a molecule can profoundly influence its biological and physical properties. tandfonline.com Due to its high electronegativity, small size (van der Waals radius is comparable to hydrogen), and the strength of the carbon-fluorine bond, fluorine is used to enhance several molecular attributes: tandfonline.combohrium.com

Metabolic Stability: Fluorine can block metabolically susceptible sites on a drug molecule, preventing oxidation by enzymes and thereby increasing the drug's half-life. bohrium.commdpi.com

Binding Affinity: Fluorine can alter the electronic distribution of a molecule, potentially leading to stronger, more favorable interactions with biological targets like proteins. tandfonline.combohrium.comacs.org

Physicochemical Properties: It can modify a molecule's acidity (pKa) and lipophilicity, which affects its absorption, distribution, and permeability across biological membranes. bohrium.commdpi.comresearchgate.net

These benefits have led to the widespread use of fluorinated compounds in pharmaceuticals for treating a range of conditions. mdpi.comresearchgate.net

Nitro Group: The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that defines its role in chemical synthesis and functionality. nih.gov

Reactivity Modification: Through strong inductive and resonance effects, the nitro group deactivates the aromatic ring towards electrophilic substitution. vedantu.comlibretexts.orgminia.edu.eg It withdraws electron density primarily from the ortho and para positions, making the meta position the preferred site for electrophilic attack. vedantu.comrsc.org

Synthetic Versatility: The nitro group is a versatile functional group that can be readily converted into other groups, such as amines (–NH₂), which are fundamental building blocks for many pharmaceuticals and complex organic molecules. nih.gov It can also act as a good leaving group in nucleophilic aromatic substitution reactions. nih.gov

The combined presence of both fluorine and nitro groups on an aromatic ketone creates a molecule with a unique profile of reactivity and potential for further chemical modification.

Overview of this compound within the Context of Functionalized Aryl Ketones

This compound is a functionalized aryl ketone that serves as a clear example of the principles discussed above. Its structure features a propiophenone (B1677668) core with a fluorine atom at the 5-position and a nitro group at the 2-position of the phenyl ring.

| Property | Data |

| CAS Number | 924648-17-9 |

| Molecular Formula | C₉H₈FNO₃ |

| Molecular Weight | 197.16 g/mol |

Data sourced from chemical suppliers. chemicalbook.comchemsrc.com

The specific arrangement of the functional groups dictates its chemical character. The potent electron-withdrawing nitro group significantly deactivates the aromatic ring. The fluorine atom further contributes to this deactivation through its inductive effect. This electronic profile makes the compound a useful precursor in multi-step syntheses.

While specific, dedicated research on this compound is not extensively published, its role can be understood as a valuable chemical intermediate or building block. The ketone functionality can be modified, and the nitro group can be reduced to an amine, opening pathways to synthesize more complex heterocyclic structures or other targeted molecules. Its synthesis would likely proceed via a Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene with propanoyl chloride, a standard method for creating such aryl ketones. gauthmath.com As a member of the fluoronitrophenyl ketone family, it is part of a class of compounds investigated for their potential applications as intermediates in the development of new pharmaceuticals and other specialty chemicals. nih.govsapub.org

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO3 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

1-(5-fluoro-2-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H8FNO3/c1-2-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 |

InChI Key |

QVRDHUNRRQAHAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Fluoro 2 Nitrophenyl Propan 1 One

Strategic Approaches to Fluorinated Nitro Aromatic Scaffolds

Nitration of Fluorinated Phenylpropanone Precursors

An alternative synthetic route involves the nitration of a pre-formed fluorinated phenylpropanone. This approach relies on the principles of electrophilic aromatic substitution (SEAr), where a nitronium ion (NO₂⁺) acts as the electrophile. nih.govfrontiersin.org

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring—in this case, a fluorine atom and a propanoyl group. masterorganicchemistry.com Substituents are classified as either ortho-, para-directors or meta-directors. masterorganicchemistry.compressbooks.pub

Activating groups are typically ortho-, para-directors. They donate electron density to the ring, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. jove.comlibretexts.org Examples include alkyl, hydroxyl, and alkoxy groups. masterorganicchemistry.comjove.com

Deactivating groups are generally meta-directors. They withdraw electron density from the ring, making it less reactive. The meta position is favored as the carbocation intermediates for ortho and para attack are significantly destabilized. pressbooks.pub Examples include nitro, carbonyl, and cyano groups. libretexts.orgmasterorganicchemistry.com

Halogens are an exception; they are deactivating yet are ortho-, para-directors. libretexts.org Their inductive effect withdraws electron density, deactivating the ring, but their ability to donate a lone pair of electrons through resonance stabilizes the intermediates for ortho and para attack. libretexts.org

In the case of a fluorinated phenylpropanone precursor, the fluorine atom is an ortho-, para-director, while the propanoyl group (an acyl group) is a meta-director. masterorganicchemistry.comlibretexts.org The positions ortho to the fluorine are also meta to the propanoyl group, and the position para to the fluorine is also meta to the propanoyl group. The directing effects of the two groups would need to be carefully considered to predict the major product.

The stability of the carbocation intermediate (arenium ion) is key to understanding these directing effects. masterorganicchemistry.com For ortho- and para-directors, resonance structures can be drawn that delocalize the positive charge onto the substituent, providing extra stabilization. jove.com For meta-directors, attack at the meta position avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing group, which would be a particularly unstable arrangement. libretexts.org

Controlling the extent of nitration is a critical aspect of synthesizing nitroaromatic compounds. Polynitration can occur, especially with highly activated aromatic rings or under harsh reaction conditions. google.com Once one nitro group is introduced, it deactivates the ring, making subsequent nitrations more difficult. pressbooks.pub However, forcing conditions can lead to the introduction of additional nitro groups. google.com

Several strategies can be employed to control and prevent polynitration:

Stoichiometry Control : Carefully controlling the molar ratio of the nitrating agent to the aromatic substrate is essential. Using a limited amount of the nitrating agent can favor mononitration. nih.gov

Reaction Conditions : Milder reaction conditions, such as lower temperatures and shorter reaction times, can help to prevent over-nitration. frontiersin.org

Choice of Nitrating Agent : A variety of nitrating agents are available, ranging from the highly reactive "mixed acid" (a mixture of nitric and sulfuric acid) to milder reagents. frontiersin.orgnih.gov The choice of reagent can be tailored to the reactivity of the substrate. For instance, recent research has identified powerful yet controllable nitrating reagents like 5-methyl-1,3-dinitro-1H-pyrazole, which allow for selective mono- or dinitration by manipulating reaction conditions. nih.gov

Process Design : Continuous flow reactors and specific reactor designs, such as multistage tubular reactors, can offer better control over reaction parameters like temperature and residence time, thus minimizing side reactions like polynitration. google.com

By carefully selecting the synthetic strategy and controlling the reaction conditions, 1-(5-fluoro-2-nitrophenyl)propan-1-one can be synthesized with high purity and yield.

Introduction of the Propanone Moiety

The critical step in the synthesis of this compound is the formation of the carbon-carbon bond between the aromatic ring and the propanoyl group. This can be achieved through several distinct chemical transformations, each with its own set of advantages and limitations, particularly when applied to electron-deficient aromatic systems.

The Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. wikipedia.org However, its application to substrates like 1-fluoro-4-nitrobenzene (B44160) is severely hampered. The nitro group is a powerful deactivating group, which reduces the nucleophilicity of the aromatic ring, making it resistant to electrophilic attack. libretexts.org Consequently, traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) often require stoichiometric amounts and harsh reaction conditions, which can lead to low yields and side reactions. wikipedia.orglibretexts.org

To overcome these challenges, more potent catalytic systems and alternative reagents have been developed. Research has focused on enhancing the reactivity of the acylating agent or using stronger catalysts that can function effectively with deactivated rings.

Alternative Promoting Agents: One greener and more effective approach for acylating even electron-deficient systems involves the use of methanesulfonic anhydride (B1165640) (MSAA). organic-chemistry.orgacs.org This metal- and halogen-free methodology promotes the acylation using carboxylic acids directly, minimizing waste. organic-chemistry.orgacs.org The reaction typically requires only a small excess of the aromatic nucleophile and often proceeds without an additional solvent. acs.org

Solid Acid Catalysts: The use of solid, reusable acid catalysts aligns with green chemistry principles by simplifying catalyst recovery and reducing corrosive waste streams. rsc.org Sulfated zirconia has been shown to be an effective catalyst for the acylation of benzene (B151609) derivatives, offering high selectivity. rsc.org Other supported reagents, such as Envirocat EPZG (based on montmorillonite (B579905) K10 clay), also provide an eco-friendly option for Friedel-Crafts acylations. acs.org

| Catalyst/Promoter System | Acylating Agent | Key Advantages for Deactivated Arenes |

| Aluminum Chloride (AlCl₃) | Acyl Halides, Anhydrides | Traditional method, well-understood mechanism. |

| Methanesulfonic Anhydride (MSAA) | Carboxylic Acids | Metal-free, halogen-free, minimal waste, effective for some electron-deficient systems. organic-chemistry.orgacs.org |

| Bismuth Triflate (Bi(OTf)₃) | Anhydrides | Water-tolerant, recyclable, can be enhanced by microwave irradiation. semanticscholar.org |

| Sulfated Zirconia | Acyl Halides | Solid acid catalyst, reusable, high selectivity, environmentally friendly. rsc.org |

This table provides an interactive overview of different catalytic systems for Friedel-Crafts acylation.

Given the limitations of Friedel-Crafts acylation for deactivated substrates, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives for aryl ketone synthesis. organic-chemistry.orgchemistryviews.org These methods generally exhibit greater functional group tolerance and proceed under milder conditions.

The classical Ullmann reaction involves the copper-mediated coupling of aryl halides. chem-station.comwikipedia.org While traditionally used for biaryl synthesis, modern "Ullmann-type" reactions, along with palladium- and nickel-catalyzed protocols, have been adapted for C-C bond formation to create ketones. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide (e.g., 1-bromo- or 1-iodo-5-fluoro-2-nitrobenzene) with an acyl donor.

Key metal-catalyzed methods include:

Carbonylative Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid under a carbon monoxide atmosphere. cas.cnnih.gov A palladium catalyst facilitates the insertion of CO followed by coupling to yield a diaryl ketone. This method has been successfully applied to sterically hindered substrates. nih.gov

Carbonylative Negishi Coupling: Similar to the Suzuki coupling, this method utilizes organozinc reagents to form aryl alkynyl ketones. nih.gov

Carbonylative Cross-Coupling with Alkyl Halides: An efficient synthesis of alkyl aryl ketones has been developed via the palladium-catalyzed carbonylative coupling of aryl iodides with unactivated alkyl bromides. chemistryviews.org This approach uses a ligand such as triphenylphosphine (B44618) (PPh₃) and an in-situ generated alkylzinc intermediate. chemistryviews.org

Nickel-Catalyzed Acylation: Nickel complexes can catalyze the intermolecular insertion of aryl iodides into nitriles to provide aryl ketones, tolerating a wide variety of functional groups. organic-chemistry.org More recent developments include electrochemically driven, nickel-catalyzed cross-coupling of carboxylic esters with alkylpyridinium salts to form aryl alkyl ketones. acs.org

| Coupling Reaction | Metal Catalyst | Typical Substrates | Key Features |

| Carbonylative Suzuki | Palladium (e.g., PEPPSI-IPr) | Aryl Iodide + Arylboronic Acid + CO | Good for sterically hindered ketones, diverse scope. nih.gov |

| Carbonylative Cross-Coupling | Palladium (e.g., Pd₂(dba)₃) | Aryl Iodide + Alkyl Bromide + CO | Efficient synthesis of alkyl aryl ketones under mild conditions. chemistryviews.org |

| Nitrile Insertion | Nickel (e.g., NiCl₂(DME)) | Aryl Iodide + Nitrile | Provides variously substituted aryl ketones. organic-chemistry.org |

| Electrochemical Coupling | Nickel | Arylcarboxylic Ester + Alkylpyridinium Salt | High efficiency, wide substrate scope, uses easily available starting materials. acs.org |

This interactive table summarizes prominent metal-catalyzed methods for the formation of aryl ketones.

Beyond the mainstream approaches of Friedel-Crafts and palladium/nickel cross-coupling, several other strategies have been devised for the synthesis of aryl ketones, offering unique reactivity and substrate compatibility.

Grignard Reagent Addition: The reaction of various Grignard reagents (aryl, alkyl, or alkynyl) with N-Boc amides provides a catalyst-free route to a wide range of aryl ketones via the chemoselective cleavage of the C(O)-N bond. organic-chemistry.org

Thiol Ester Coupling: A mild and general method for ketone synthesis involves the palladium-catalyzed, copper-mediated coupling of thiol esters and boronic acids under "baseless" conditions. organic-chemistry.org

Acyl Suzuki-Miyaura Cross-Coupling: A highly chemoselective synthesis of ketones can be achieved through the direct coupling of acyl chlorides with boronic acids. organic-chemistry.org This method can be performed at room temperature under phosphine-free palladium catalysis or even under solvent-free mechanochemical conditions, offering a green alternative to traditional solution-phase synthesis. organic-chemistry.org

These alternative methods expand the synthetic chemist's toolkit, providing pathways that may be more suitable for complex molecules or for avoiding specific reagents or reaction conditions.

Green Chemistry Principles in the Synthesis of Aryl Ketones

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the development of synthetic methodologies. For aryl ketone synthesis, this has led to a focus on metal-free catalysis and the use of environmentally benign reaction media like water.

The development of synthetic routes that avoid transition metals is a significant goal in green chemistry, as it can reduce cost, simplify product purification by eliminating metal contaminants, and avoid the use of toxic heavy metals.

Organocatalysis in Friedel-Crafts Reactions: As previously mentioned, using methanesulfonic anhydride (MSAA) provides a metal-free and halogen-free method for Friedel-Crafts acylation. organic-chemistry.orgacs.org This approach generates minimal waste, and the MSAA promoter is derived from biomass, offering advantages in biodegradability. organic-chemistry.org

Radical-Nucleophilic Aromatic Substitution (Sₑₙ1): The α-arylation of enolizable aryl ketones can be achieved with aryl halides under transition-metal-free conditions using a potassium tert-butoxide (KOtBu)/dimethylformamide (DMF) system. scispace.com This reaction proceeds through a radical process, offering a complementary approach to metal-catalyzed methods. scispace.com

Base-Mediated Alkylation: A transition-metal-free, base-mediated α-C-alkylation of ketones using secondary alcohols has been developed. ucl.ac.uk This method employs KOt-Bu as the base and uses commodity alcohols as alkylating agents, generating water as the only byproduct. ucl.ac.uk

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can act as organic catalysts for the synthesis of ketones directly from readily available aldehydes. eurekalert.org The NHC reacts with an aldehyde to form a Breslow intermediate, which can then react with various electrophiles to form the target ketone. eurekalert.org

Replacing volatile organic solvents (VOCs) with water is a cornerstone of green chemistry. While many organic reactions are incompatible with water, modern techniques such as micellar catalysis have enabled a broad range of transformations to be performed in aqueous media.

Micellar Catalysis for α-Arylation: The palladium-catalyzed α-arylation of ketones with aryl halides can be performed efficiently in water through the use of designer surfactants. rsc.orgrsc.org These surfactants form micelles, which act as nanoreactors, solubilizing the water-insoluble substrates, catalyst, and base in their hydrophobic cores. rsc.orgresearchgate.net Surfactants like TPGS-750-M have been instrumental in enabling these reactions under mild conditions and without organic co-solvents. rsc.orgrsc.org This methodology is flexible and can be used to functionalize a wide range of halo-aromatics. nih.gov

Aqueous Suzuki-Miyaura Coupling: The palladium acetate-catalyzed coupling of aryl boronic acids with acyl chlorides or carboxylic anhydrides can be carried out smoothly in water to produce aryl ketones in high yields. organic-chemistry.org The addition of polyethylene (B3416737) glycol (PEG) or an ionic liquid can further enhance the reaction, and the catalytic system can often be recovered and reused. organic-chemistry.org

Aqueous Ullmann-Type Reactions: While many Ullmann reactions require organic solvents, systems have been developed for related C-N bond forming reactions in water, suggesting the potential for adapting C-C coupling for ketone synthesis to aqueous media as well. nih.gov

The adoption of these green methodologies not only reduces the environmental impact of chemical synthesis but can also lead to improved efficiency, safety, and cost-effectiveness.

Visible-Light Induced Oxidative Methods for Ketone Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. mdpi.com These methods offer an attractive alternative to traditional oxidative processes, which often require stoichiometric amounts of harsh oxidants. In the context of synthesizing this compound, visible-light induced oxidative methods could be employed for the crucial ketone formation step.

One plausible approach involves the oxidative coupling of a suitable 5-fluoro-2-nitrophenyl precursor with a propanoyl equivalent. For instance, a visible-light-mediated reaction could facilitate the generation of a propanoyl radical, which could then be coupled with a 5-fluoro-2-nitrophenyl radical or a related activated species. The reaction would likely be initiated by a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) process to generate the necessary radical intermediates.

Another potential strategy is the visible-light-induced aerobic oxidation of a secondary alcohol precursor, 1-(5-fluoro-2-nitrophenyl)propan-2-ol. This method would utilize molecular oxygen from the air as a green and abundant oxidant, with a photocatalyst facilitating the conversion of the alcohol to the desired ketone. rsc.org The reaction conditions are typically mild, involving irradiation with visible light at room temperature, which is compatible with the sensitive nitro and fluoro functional groups present in the target molecule.

| Photocatalyst | Oxidant | Solvent | Temperature (°C) | Plausible Yield (%) |

| Ru(bpy)₃Cl₂ | Air (O₂) | Acetonitrile | 25 | 85 |

| Eosin Y | Air (O₂) | Methanol | 25 | 78 |

| Ir(ppy)₃ | Dimethyl Sulfoxide | Dichloromethane | 25 | 92 |

This interactive table presents plausible reaction conditions for the visible-light induced oxidative synthesis of this compound from 1-(5-fluoro-2-nitrophenyl)propan-2-ol, based on general findings for similar aerobic oxidations.

Emerging Synthetic Techniques for Fluorinated and Nitrated Aryl Compounds

The presence of both a fluorine atom and a nitro group on the aromatic ring of this compound presents unique synthetic challenges and opportunities. Emerging techniques in the synthesis of fluorinated and nitrated aryl compounds offer promising solutions for the efficient and selective construction of this molecule.

Late-stage functionalization (LSF) has become a paradigm-shifting strategy in medicinal chemistry and drug discovery, allowing for the direct modification of complex molecules at a late stage of the synthesis. This approach avoids the need for de novo synthesis of each analog, thereby accelerating the drug discovery process. In the context of this compound, LSF strategies could be envisioned for the introduction of the fluorine atom onto a pre-existing 2-nitroaryl propanone scaffold.

Recent advances in C-H activation and fluorination reactions have made it possible to selectively introduce fluorine atoms into aromatic rings that are already functionalized with other groups, including ketones. nih.govmpg.de For example, a palladium-catalyzed C-H fluorination could be employed to directly convert 1-(2-nitrophenyl)propan-1-one (B92437) to the desired this compound. The regioselectivity of such a reaction would be a critical aspect to control, and would likely be influenced by the directing effects of the nitro and propanoyl groups, as well as the choice of catalyst and reaction conditions.

| Catalyst System | Fluorinating Agent | Solvent | Temperature (°C) | Plausible Regioselectivity (meta:ortho:para) |

| Pd(OAc)₂ / Ligand | Selectfluor® | Acetonitrile | 80 | 10:1:1 |

| Ag(I) / Ligand | N-Fluorobenzenesulfonimide | Dichloromethane | 60 | 8:1:2 |

| Fe(II) / Ligand | Silver Fluoride (B91410) | 1,2-Dichloroethane | 100 | 12:2:1 |

This interactive table illustrates potential conditions for the late-stage fluorination of 1-(2-nitrophenyl)propan-1-one, with plausible regioselectivity based on known C-H fluorination reactions on substituted arenes.

While this compound itself is achiral, the development of stereoselective methods for the synthesis of α-substituted aryl ketones is highly relevant for the preparation of chiral derivatives that may have interesting biological activities. For instance, the introduction of a substituent at the α-position of the propanoyl chain would create a stereocenter.

Several modern synthetic methodologies have been developed for the enantioselective synthesis of α-aryl ketones. One such approach involves the transition-metal-free α-arylation of α-nitroketones with diaryliodonium salts. This method could be adapted to synthesize α-aryl-α-nitro ketones, which are structurally related to potential precursors of chiral derivatives of this compound.

Furthermore, asymmetric fluorination reactions of chiral enamides have been shown to produce chiral α-fluoro-imides, which can be converted to optically enriched α-fluoro-ketones. nih.gov This strategy could be applied to a chiral enamide derived from 1-(2-nitrophenyl)propan-1-one, followed by a late-stage fluorination of the aromatic ring to access chiral, non-racemic derivatives of the target compound.

| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Plausible Enantiomeric Excess (%) |

| Chiral N-tert-butanesulfinyl imine | Asymmetric addition | 1-(5-fluoro-2-nitrophenyl)ethanone | 95 |

| Chiral Phosphoric Acid | Asymmetric α-arylation | 2-nitropropanal | 92 |

| Chiral Oxazolidinone | Asymmetric fluorination | Chiral enamide of 1-(2-nitrophenyl)propan-1-one | 98 |

This interactive table outlines potential stereoselective approaches to chiral derivatives of this compound, with plausible enantiomeric excess values based on similar reported transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, allowing for the elucidation of the molecular skeleton.

Fluorine-19 NMR for Elucidating Fluorine Environments

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. The chemical shift of the fluorine atom in 1-(5-Fluoro-2-nitrophenyl)propan-1-one would be influenced by the electronic effects of the adjacent nitro and acyl groups. The position of the fluorine on the aromatic ring (meta to the nitro group and ortho to an unsubstituted carbon) would result in a specific chemical shift value. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H nuclei on the aromatic ring would lead to a characteristic splitting pattern (multiplicity), providing crucial information for confirming the substitution pattern.

Proton and Carbon-13 NMR for Structural Confirmation and Stereochemistry

¹H and ¹³C NMR spectra provide a complete map of the carbon and hydrogen framework of a molecule.

¹H NMR: The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) group, and the methyl (-CH₃) group of the propanoyl chain. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the fluorine atom. The coupling patterns between adjacent aromatic protons and between the aromatic protons and the fluorine atom would be critical for assigning their specific positions on the ring. The methylene and methyl protons would appear as a quartet and a triplet, respectively, due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone would appear at a characteristic downfield chemical shift. The aromatic carbons would have their chemical shifts influenced by the attached substituents (fluoro and nitro groups), and the C-F coupling would be observable for the carbon directly bonded to the fluorine atom. The carbons of the ethyl group would appear in the upfield region of the spectrum.

Advanced NMR Techniques for Conformational Studies of Propiophenones

The conformation of propiophenones, particularly the dihedral angle between the carbonyl group and the aromatic ring, can be investigated using advanced NMR techniques. Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between the protons of the ethyl group and the aromatic protons, providing insights into the preferred spatial arrangement of the propanoyl side chain relative to the substituted phenyl ring. Such studies are crucial for understanding how the bulky ortho-nitro group influences the molecule's three-dimensional structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Analysis of Nitro and Carbonyl Functional Groups

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and nitro (NO₂) groups.

Carbonyl Group (C=O): A strong absorption band would be expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone. The exact position would be influenced by the electronic effects of the substituents on the aromatic ring.

Nitro Group (NO₂): Two distinct, strong absorption bands would be present, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These typically appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

In-situ IR for Kinetic Studies of Reaction Mechanisms

In-situ IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time. By tracking the change in the intensity of the characteristic vibrational bands of reactants, intermediates, and products over time, one can gain valuable insights into reaction kinetics and mechanisms. For reactions involving this compound, such as its reduction or nucleophilic substitution, in-situ IR could be used to follow the disappearance of the carbonyl or nitro absorption bands and the appearance of new bands corresponding to the product, allowing for the determination of reaction rates and the detection of any transient intermediate species.

Without access to the specific spectral data for this compound, any further elaboration would be speculative.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns upon ionization. For "this compound," electron ionization (EI) mass spectrometry would be a common method for analysis.

In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation of "this compound" is expected to be directed by the presence of the carbonyl group, the nitro group, and the aromatic ring.

The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C9H8FNO3), which is approximately 197.16 g/mol . The presence of a significant molecular ion peak is a common feature for many aromatic compounds due to the stability of the aromatic ring which can delocalize the positive charge. chemscene.com

Key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. This can result in the loss of the ethyl group (•CH2CH3, 29 Da) to form a stable acylium ion.

Loss of Nitro Group: Nitroaromatic compounds characteristically lose fragments associated with the nitro group, such as NO (30 Da) and NO2 (46 Da). chemscene.com

Cleavage of the Propanone Chain: Fragmentation can occur along the propanone side chain, leading to various smaller charged fragments.

Rearrangement Reactions: Intramolecular rearrangement reactions, such as the McLafferty rearrangement, are possible if the side chain is long enough, though less likely to be the primary pathway for a propanone.

Based on these principles, a predicted mass spectrum would exhibit a series of peaks corresponding to these fragmentation events. The analysis of these fragments allows for the reconstruction of the molecule's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 197 | [C9H8FNO3]•+ (Molecular Ion) | - |

| 168 | [C8H5FNO2]+ | •CH2CH3 |

| 151 | [C9H8FO]•+ | •NO2 |

| 123 | [C7H5FO]+ | •NO2, CO |

Note: This table is based on predicted fragmentation patterns and would require experimental verification.

X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This method provides accurate information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for "this compound" is not publicly available, the technique is highly applicable to this type of small organic molecule, provided a suitable single crystal can be grown.

Studies on related nitrophenyl ketones and other substituted aromatic compounds have successfully employed X-ray crystallography to elucidate their solid-state conformations. chemicalbook.com For "this compound," a crystallographic study would reveal several key structural features:

Planarity of the Aromatic Ring: The analysis would confirm the expected planarity of the benzene (B151609) ring.

Orientation of the Nitro Group: The nitro group is often twisted out of the plane of the aromatic ring to some degree, and the exact dihedral angle could be measured.

Intermolecular Interactions: In the crystal lattice, molecules of "this compound" would likely be held together by a network of intermolecular forces, such as dipole-dipole interactions (due to the polar nitro and carbonyl groups) and potentially weak C-H•••O or C-H•••F hydrogen bonds. The packing arrangement of the molecules in the unit cell would also be determined.

The insights gained from an X-ray crystal structure would be invaluable for understanding the molecule's physical properties and its interactions in a biological or chemical system.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies of 1 5 Fluoro 2 Nitrophenyl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-(5-fluoro-2-nitrophenyl)propan-1-one would provide fundamental information about its geometry, stability, and electronic properties.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

The geometry is heavily influenced by the substituents on the phenyl ring. The bulky nitro group (-NO₂) ortho to the propanoyl group likely causes steric hindrance, potentially forcing the propanoyl group to twist out of the plane of the benzene (B151609) ring. The fluorine atom, being smaller, would have a lesser steric impact. The electron-withdrawing nature of the nitro and fluoro groups, as well as the carbonyl group, would also influence the bond lengths and charge distribution within the aromatic ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar aromatic ketones and are not from a specific study on this molecule.

| Parameter | Predicted Value |

|---|---|

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N (Nitro) Bond Length | ~1.47 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.22 Å |

| Dihedral Angle (Ring-C-C=O) | 20° - 40° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and localization of these orbitals are key predictors of a molecule's reactivity. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.comyoutube.com For this compound, the HOMO is expected to be primarily located on the phenyl ring, but its energy would be significantly lowered by the strong electron-withdrawing effects of the ortho-nitro group and the meta-fluoro group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity). youtube.comyoutube.com The powerful electron-withdrawing nitro group (-NO₂) would cause the LUMO to be localized predominantly on the nitrophenyl ring system and significantly lower its energy, making the molecule a good electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Due to the strong electron-withdrawing substituents, this compound is predicted to have a relatively small HOMO-LUMO gap, indicating higher reactivity. A computational study on a similar butanone derivative, 4-(4-hydroxyphenyl)-butan-2-one, found a HOMO-LUMO energy separation of about 7.8 eV in an aqueous environment, suggesting moderate chemical reactivity. ulster.ac.uk

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: These values are hypothetical and serve to illustrate typical DFT results for nitroaromatic compounds.

| Orbital | Predicted Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -7.5 to -8.5 | Phenyl Ring |

| LUMO | -3.0 to -4.0 | Nitrophenyl System |

| Energy Gap (ΔE) | 4.0 to 5.0 | N/A |

An Electrostatic Potential (ESP) map visualizes the charge distribution across a molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). deeporigin.com This is invaluable for predicting sites of nucleophilic and electrophilic attack. researchgate.net

For this compound, the ESP map would be expected to show:

Highly Negative Potential (Red/Yellow): Localized on the oxygen atoms of the nitro group and the carbonyl group. These are the primary sites for electrophilic attack.

Highly Positive Potential (Blue): Expected around the hydrogen atoms of the phenyl ring and potentially on the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack. The strong electron-withdrawing nature of the nitro group creates a significant region of positive potential on the aromatic ring itself. nih.govacs.org

This charge distribution confirms the electrophilic nature of the aromatic ring and the carbonyl carbon, making them targets for reactions with nucleophiles.

DFT can be used to model chemical reactions by identifying the transition state (TS)—the highest energy point along the reaction coordinate. Calculating the energy of the TS allows for the determination of the activation energy (reaction barrier), which governs the reaction rate.

While no specific reaction mechanisms for this compound have been published, studies on similar molecules, such as the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, demonstrate the utility of these calculations. researchgate.netdiva-portal.org For a reaction involving nucleophilic attack at the carbonyl carbon of this compound, DFT could be used to model the formation of a tetrahedral intermediate and calculate the energy barrier for this step. Similarly, for reactions involving the nitro group or the aromatic ring, transition state analysis can elucidate the most favorable reaction pathways. Studies on the aminolysis of nitrophenyl esters have used calculations of activation enthalpy (ΔH‡) and entropy (ΔS‡) to support proposed cyclic transition states. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The propanoyl side chain has rotational freedom. MD simulations can explore the different possible conformations (rotamers) and determine their relative populations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a solvent or at a biological receptor site.

Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can reveal detailed information about solvation shells and specific intermolecular interactions like hydrogen bonding or π-stacking. rutgers.eduacs.org For instance, simulations could show how water molecules interact with the polar nitro and carbonyl groups.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure data obtained via DFT, various quantum chemical descriptors can be calculated to quantify reactivity. researchgate.netnih.govresearchgate.net These indices provide a more quantitative picture than a simple FMO analysis.

Table 3: Key Quantum Chemical Descriptors and Their Significance (Illustrative) Note: These descriptors are derived from HOMO and LUMO energies and provide a theoretical basis for predicting chemical behavior.

| Descriptor | Formula | Predicted Characteristic for the Compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | High; indicates difficulty in removing an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | High; indicates a strong tendency to accept an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Relatively low; consistent with a small HOMO-LUMO gap and higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | High; reflects the presence of multiple electronegative atoms. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High; classifies the molecule as a strong electrophile. |

These descriptors collectively suggest that this compound is a stable but reactive molecule, characterized by its strong electrophilic nature due to the electron-deficient aromatic system.

Aromaticity Indices and Their Changes During Reactions

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. This property can be quantified using various computed indices. For this compound, the aromaticity of the phenyl ring is significantly influenced by its substituents: the electron-withdrawing nitro group (-NO₂) and fluoro group (-F), and the propan-1-one group. These groups modulate the electron density within the ring, affecting its aromatic character.

Several indices are commonly used to quantify aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 denote a decrease in aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are characteristic of aromatic systems, indicating a diamagnetic ring current.

Para-Delocalization Index (PDI): This index is based on the electron density distribution and measures the extent of delocalization between para-positioned carbon atoms.

Aromatic Fluctuation Index (FLU): This index quantifies the delocalization of electrons by comparing electron sharing between adjacent and non-adjacent atoms in the ring.

During chemical reactions, such as a nucleophilic aromatic substitution (SNAr), the aromaticity of the ring changes dramatically. The initial attack of a nucleophile on the electron-deficient ring of this compound leads to the formation of a non-aromatic, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of a leaving group restores the aromaticity of the ring in the final product.

Computational studies can model this process and quantify the changes in aromaticity at each stage.

Table 1: Illustrative Aromaticity Indices for the Reaction Pathway of this compound in an SNAr Reaction This table presents hypothetical data based on typical computational results for SNAr reactions involving nitroaromatic compounds.

| Species | HOMA | NICS(0) (ppm) | PDI |

|---|---|---|---|

| Reactant (this compound) | 0.985 | -9.7 | 0.085 |

| Meisenheimer Complex (Intermediate) | 0.350 | +2.5 | 0.015 |

| Product | 0.990 | -10.1 | 0.092 |

Nucleophilicity and Electrophilicity Indices for Predicting Reaction Pathways

For this compound, the strong electron-withdrawing nature of the nitro and fluoro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electrophile. The global electrophilicity index (ω) would be expected to be high, indicating its susceptibility to attack by nucleophiles.

Local electrophilicity indices (ωₖ) can pinpoint the specific carbon atoms on the aromatic ring that are most susceptible to nucleophilic attack. In nitroaromatic compounds, the positions ortho and para to the nitro group are typically the most electrophilic. Computational analysis can quantify this reactivity, predicting the regioselectivity of reactions like SNAr. These theoretical calculations are invaluable for understanding why certain reaction pathways are favored over others. researchgate.net

Table 2: Illustrative Conceptual DFT Reactivity Indices for this compound This table presents hypothetical data calculated at a representative DFT level. Values for local electrophilicity (ωₖ) are shown for each carbon atom of the phenyl ring.

| Parameter | Value | Description |

|---|---|---|

| Global Electrophilicity (ω) | 3.15 eV | Indicates high overall electrophilic character. |

| Local Electrophilicity at C1 (ω₁) | 0.25 | Site of the propan-1-one group. |

| Local Electrophilicity at C2 (ω₂) | 0.85 | Site of the nitro group; highly activated. |

| Local Electrophilicity at C3 (ω₃) | 0.30 | Meta to the nitro group. |

| Local Electrophilicity at C4 (ω₄) | 0.75 | Para to the nitro group; activated. |

| Local Electrophilicity at C5 (ω₅) | 0.45 | Site of the fluoro group. |

| Local Electrophilicity at C6 (ω₆) | 0.80 | Ortho to the nitro group; highly activated. |

Machine Learning Approaches in Structure-Reactivity Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in computational chemistry for predicting molecular properties and reactivity. chemrxiv.org By training algorithms on large datasets of known compounds, ML models can learn complex structure-reactivity relationships and make rapid predictions for new or untested molecules. nih.gov

For nitroaromatic compounds like this compound, ML models, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models, can be developed to predict various endpoints, including reaction rates, product yields, or specific types of reactivity. nih.gov

The typical workflow involves several key steps:

Data Collection: A dataset of nitroaromatic compounds with known experimental reactivity data is assembled.

Descriptor Calculation: For each molecule, a set of numerical features, or "descriptors," is calculated. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum chemical parameters derived from DFT calculations (e.g., HOMO/LUMO energies, partial charges, bond orders). Molecular fingerprints, which are numerical representations of the 2D structure, are also commonly used. chemrxiv.org

Model Training and Selection: Various ML algorithms, such as Random Forests, Gradient Boosting, Support Vector Machines (SVR), or neural networks, are trained on the dataset. chemrxiv.orgresearchgate.net The best-performing model is selected through rigorous validation processes.

Prediction: The validated model is then used to predict the reactivity of new compounds like this compound based solely on its calculated descriptors.

Studies on nitroaromatic compounds have shown that descriptors related to the electronic properties of the nitro group and the delocalization of electrons in the aromatic ring are often the most important features for predicting reactivity. chemrxiv.orgresearchgate.net

Table 3: Key Molecular Descriptors for this compound for Use in a Machine Learning Reactivity Model This table lists representative descriptors that would be calculated and used as input features for a QSRR model.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Quantum Chemical | HOMO-LUMO Gap | Energy difference between frontier orbitals; relates to chemical stability. |

| Quantum Chemical | Mulliken Charge on Nitro Group Nitrogen | Partial charge on the nitrogen atom of the NO₂ group; indicates electron withdrawal. |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to intermolecular interactions. |

| Structural | Molecular Fingerprint (e.g., ECFP4) | A bit string representing the presence or absence of specific structural fragments. |

Synthetic Applications and Chemical Transformations of 1 5 Fluoro 2 Nitrophenyl Propan 1 One

Role as an Intermediate in Organic Synthesis

The compound serves as a pivotal building block, offering multiple reaction sites for the construction of more elaborate molecules. Its utility stems from the sequential or tandem reactivity of its functional groups, which can be selectively targeted under different reaction conditions.

1-(5-Fluoro-2-nitrophenyl)propan-1-one is an excellent starting material for the synthesis of highly substituted and functionalized aromatic compounds. The strong electron-withdrawing effect of the ortho-nitro group significantly influences the reactivity of the entire aromatic system. This activation facilitates certain transformations and allows for the introduction of additional substituents, leading to the creation of complex aromatic frameworks that are precursors for pharmaceuticals, agrochemicals, and materials science applications.

The propanone side chain offers a site for various chemical modifications. The carbonyl group can undergo reduction to a secondary alcohol, 1-(5-fluoro-2-nitrophenyl)propan-1-ol, using reducing agents such as sodium borohydride (B1222165). This transformation converts the electron-withdrawing ketone into a less deactivating hydroxyl group, altering the electronic properties of the aromatic ring.

Furthermore, the α-carbon of the ketone is amenable to reactions such as enolate formation. This allows for subsequent alkylation, acylation, or condensation reactions, like the aldol (B89426) condensation, effectively elongating the carbon chain and introducing new functional groups. The ketone can also be a handle for constructing more complex side chains through reactions like the Wittig reaction to form alkenes.

The nitro group is a key functional handle that can be readily transformed into other nitrogen-containing groups, most importantly the amino group. The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis and can be achieved with high efficiency using various methods. wikipedia.orgmasterorganicchemistry.com

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. masterorganicchemistry.com

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Transfer Hydrogenation: Using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

The resulting compound, 1-(2-amino-5-fluorophenyl)propan-1-one (B3225180), is a crucial intermediate for the synthesis of various heterocyclic systems.

| Reagent/System | Product | Typical Conditions |

| H₂, Pd/C | 1-(2-amino-5-fluorophenyl)propan-1-one | Methanol or Ethanol solvent, room temperature |

| Fe, HCl | 1-(2-amino-5-fluorophenyl)propan-1-one | Reflux in aqueous ethanol |

| SnCl₂, HCl | 1-(2-amino-5-fluorophenyl)propan-1-one | Room temperature or gentle heating |

This table represents general conditions for nitro group reduction and is applicable to the target molecule.

The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group positioned ortho to it. beilstein-journals.orgbeilstein-journals.org This activation makes the carbon atom to which the fluorine is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reaction allows for the displacement of the fluoride (B91410) ion and the introduction of various functional groups, providing a powerful method for elaborating the aromatic core. beilstein-journals.orgnih.gov

Examples of Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-(5-Methoxy-2-nitrophenyl)propan-1-one |

| Amine | Piperidine, Morpholine | 1-(5-(Piperidin-1-yl)-2-nitrophenyl)propan-1-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(5-(Phenylthio)-2-nitrophenyl)propan-1-one |

This table illustrates potential SNAr reactions based on the known reactivity of activated fluoro-nitro-aromatic compounds. researchgate.net

Contributions to the Synthesis of Complex Molecular Architectures

The true synthetic utility of this compound is realized in its application as a building block for constructing molecules with significant structural complexity, particularly heterocyclic compounds.

Many important classes of heterocyclic compounds, which form the core of numerous pharmaceuticals, are synthesized from ortho-functionalized aniline (B41778) derivatives. researchgate.netgoogleapis.com By first reducing the nitro group of this compound to an amine, the resulting 1-(2-amino-5-fluorophenyl)propan-1-one becomes an ideal precursor for cyclization reactions.

A prime example is the Friedländer annulation , a classic and widely used method for synthesizing quinolines. organic-chemistry.orgresearchgate.net In this reaction, an ortho-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group (in this case, the internal ketone can react with another active methylene (B1212753) compound, or it can undergo self-condensation or react with a simple ketone like acetone). The initial condensation is followed by a cyclodehydration to form the quinoline (B57606) ring system. organic-chemistry.orgnih.gov

The synthesis of a substituted quinoline via the Friedländer synthesis would proceed as follows:

Reduction: this compound is reduced to 1-(2-amino-5-fluorophenyl)propan-1-one.

Condensation and Cyclization: The resulting aminoketone is reacted with a suitable carbonyl compound (e.g., another ketone or aldehyde) under acidic or basic catalysis to yield a highly substituted 6-fluoroquinoline (B108479) derivative.

This strategy provides a direct route to the quinoline core, which is a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. researchgate.net

Role in the Synthesis of Substituted Aryl Ketones with Broader Applications

The core structure of this compound serves as a foundational scaffold for the synthesis of a variety of substituted aryl ketones. These derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. The primary transformations involve modifications of the nitro group and substitutions on the aromatic ring.

One of the most synthetically valuable transformations of this compound is the reduction of the nitro group to an amine. The resulting 1-(2-amino-5-fluorophenyl)propan-1-one is a key precursor for the synthesis of various heterocyclic compounds, such as quinolines, benzodiazepines, and other fused heterocycles with potential biological activities.

For instance, the amino derivative can undergo condensation reactions with various carbonyl compounds. The classical Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl, can be employed to construct quinoline rings. While specific examples utilizing 1-(2-amino-5-fluorophenyl)propan-1-one are not extensively documented, the general methodology is well-established for structurally similar compounds.

Furthermore, the amino group can react with other bifunctional reagents to create different heterocyclic systems. For example, condensation with β-ketoesters or diketones can lead to the formation of benzodiazepine (B76468) derivatives, a class of compounds with a wide range of pharmacological activities.

The fluorine substituent on the aromatic ring can also be a site for nucleophilic aromatic substitution, although the presence of the strongly activating nitro group directs substitution to other positions. However, under specific conditions, the fluorine atom could be displaced by other nucleophiles, further expanding the diversity of accessible substituted aryl ketones.

Table 1: Potential Heterocyclic Scaffolds from 1-(2-amino-5-fluorophenyl)propan-1-one

| Reactant/Reagent Class | Resulting Heterocyclic Scaffold | Potential Applications |

| α,β-Unsaturated ketones | Quinolines | Antiviral, Anticancer |

| β-Diketones | 1,5-Benzodiazepines | Anxiolytic, Anticonvulsant |

| Phosgene or equivalents | Isatoic anhydrides | Pharmaceutical intermediates |

| Isothiocyanates | Quinazoline-thiones | Antimicrobial, Antitumor |

Advanced Materials Science Applications

While direct applications of this compound in advanced materials science are not well-documented, its derivatives, particularly fluorinated poly(aryl ether ketone)s (PAEKs), are a significant class of high-performance polymers. The presence of fluorine atoms in the polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility, lower dielectric constants, and reduced water absorption.

Although not directly synthesized from the title compound, the structural elements of this compound are relevant to the monomer design for such polymers. For example, derivatives of this compound could potentially be converted into difluoro-monomers that can be used in polycondensation reactions.

The general synthesis of fluorinated PAEKs involves the nucleophilic aromatic substitution reaction between an activated aromatic dihalide (often containing fluorine) and a bisphenoxide. The incorporation of fluorine can be achieved through the use of fluorinated monomers.

Table 2: Influence of Fluorine Incorporation on Polymer Properties

| Property | Effect of Fluorination | Rationale |

| Thermal Stability | Increased | High strength of the C-F bond. |

| Solubility | Improved | Reduced packing efficiency due to the larger fluorine atom. |

| Dielectric Constant | Lowered | High electronegativity and low polarizability of fluorine. |

| Water Absorption | Decreased | Hydrophobic nature of the C-F bond. |

Fluorescent Probes and Imaging Applications

The nitroaromatic moiety, after chemical transformation, holds potential for the development of fluorescent probes. Nitroaromatic compounds themselves are typically non-fluorescent or weakly fluorescent due to efficient intersystem crossing and other non-radiative decay pathways. However, the reduction of the nitro group to an amino group can "turn on" fluorescence. This principle is the basis for designing fluorescent probes for detecting reductive environments, such as those found in hypoxic cancer cells.

Derivatives of this compound could be envisioned as precursors to such probes. For example, the synthesis of a larger π-conjugated system incorporating the 2-amino-5-fluorophenyl moiety could lead to a fluorescent molecule. The fluorescence of this molecule could be quenched by the re-introduction of a nitro group or another quenching moiety, which could then be selectively removed in the presence of a specific analyte, leading to a "turn-on" fluorescent response.

The development of fluorescent probes often involves creating a system with a fluorophore and a recognition element. The transformed amino group of the core compound could serve as a reactive site to attach various recognition units for specific analytes.

While no specific fluorescent probes derived directly from this compound are reported, the general strategy of using the nitro-to-amino conversion as a trigger for fluorescence is a widely applied concept in the design of chemosensors.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

There is no available research dedicated to developing sustainable or atom-economical synthetic methods specifically for 1-(5-Fluoro-2-nitrophenyl)propan-1-one. General principles of green chemistry and atom economy exist, which aim to maximize the incorporation of reactant atoms into the final product, but their application to the synthesis of this particular compound has not been documented.

Advanced Computational Modeling for Precise Reaction Design and Prediction

There is a lack of published research employing advanced computational modeling, such as Density Functional Theory (DFT), for the precise design and prediction of reactions involving this compound. Such computational studies are vital for understanding electronic structures, reaction energies, and transition states, but they have not been applied to this specific molecule in the available literature.

Unveiling New Reactivity Patterns and Mechanistic Pathways

Detailed mechanistic studies to unveil new reactivity patterns for this compound are absent from the current body of scientific literature. Understanding the interplay of the fluoro, nitro, and propanone functional groups on the phenyl ring is crucial for predicting its chemical behavior, yet no such investigations have been published.

Integration with Automated Synthesis and High-Throughput Experimentation

There is no information available regarding the integration of this compound into automated synthesis platforms or its use in high-throughput experimentation. These modern techniques accelerate the discovery of new reactions and the optimization of reaction conditions, but their application to this compound has not been documented.

Q & A

Q. What are the established synthetic routes for 1-(5-Fluoro-2-nitrophenyl)propan-1-one, and what purification methods are recommended?

A TiCl₃-mediated reductive condensation reaction is a validated method for synthesizing structurally similar nitroaryl propanones. For example, 2-(5-fluoro-2-nitrophenyl)-1-(p-tolyl)propan-1-one was synthesized via this route with a 77% yield, followed by purification using flash chromatography (PE/EtOAc, 98:2) . This approach ensures regioselectivity and minimizes by-products. Alternative methods may involve Friedel-Crafts acylation or nitro-group introduction via electrophilic substitution.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are essential for confirming functional groups like the ketone (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereoelectronic effects .

Q. How should researchers handle safety concerns during synthesis?

Refer to safety data sheets (SDS) for nitro- and fluoro-containing compounds. Use fume hoods, nitrile gloves, and explosion-proof equipment due to the compound’s potential reactivity. First-aid measures for exposure include immediate rinsing and medical consultation .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor for fluorinated heterocycles (e.g., indoles or imidazoles) and in structure-activity relationship (SAR) studies for bioactive molecules. Its nitro group is reducible to amines for further functionalization .

Advanced Research Questions

Q. How can regioselective fluorination challenges be mitigated during synthesis?

Fluorine’s strong electron-withdrawing effects can hinder electrophilic substitution. Strategies include using directing groups (e.g., meta-directing nitro) or low-temperature nitration to control positional isomerism. Computational tools like DFT may predict reactive sites .

Q. What crystallographic methods resolve structural distortions caused by nitro and fluoro groups?

High-resolution X-ray diffraction paired with SHELXL refinement accounts for steric and electronic effects. For example, the nitro group’s planar geometry and fluorine’s van der Waals radius (1.47 Å) influence packing motifs. Twinning or disorder in crystals may require SHELXE for phase correction .

Q. How do electronic effects of the nitro and fluoro groups impact reactivity in cross-coupling reactions?

The nitro group deactivates the aryl ring, limiting electrophilic attacks but facilitating nucleophilic aromatic substitution (SNAr) under basic conditions. Fluorine’s inductive effect enhances ketone electrophilicity, aiding Grignard or hydride reductions. Kinetic studies (e.g., Hammett plots) quantify these effects .

Q. What computational approaches validate experimental spectral data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts NMR chemical shifts and IR vibrations. Discrepancies >5% between experimental and calculated data may indicate conformational flexibility or solvent effects .

Q. How can researchers address contradictions in reported reaction yields or by-products?

Systematic optimization of reaction parameters (e.g., temperature, solvent polarity) is critical. For example, TiCl₃-mediated reactions require strict anhydrous conditions to prevent hydrolysis. Chromatographic and GC-MS analyses identify by-products like dehalogenated intermediates .

Q. What strategies improve purity for pharmacological assays?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) resolves polar impurities. Recrystallization from ethanol/water mixtures enhances purity to >98% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.